Byssochlamic acid

Übersicht

Beschreibung

Byssochlamic acid is a natural product isolated from the filamentous fungus Byssochlamys fulva.

Wirkmechanismus

Target of Action

Byssochlamic acid is a type of maleidride , a class of bioactive secondary metabolites unique to filamentous fungi It’s known that maleidrides exhibit a diversity of biological activities including antifungal and herbicidal effects, suggesting they interact with a variety of biological targets.

Mode of Action

It’s known that maleidrides like this compound are produced by fungi and have antifungal and herbicidal properties . This suggests that this compound may interact with its targets to inhibit their growth or function, but the exact mechanisms remain to be elucidated.

Biochemical Pathways

This compound is produced through a biosynthetic pathway that begins with the assembly of an unsaturated precursor via an iterative highly reducing polyketide synthase (hrPKS) . The pathway diverges only after the nonadride deoxyscytalidin . In the pathway of Diffractella curvata, 5-hydroxylation of deoxyscytalidin occurs prior to ring contraction . In Scytalidium album, 6-hydroxylation, catalyzed by the α-ketoglutarate dependent oxidoreductase ScyL2, converts deoxyscytalidin to scytalidin .

Result of Action

Given its antifungal and herbicidal properties , it can be inferred that this compound likely disrupts essential cellular processes in fungi and plants, leading to their inhibition or death.

Action Environment

The action of this compound is likely influenced by various environmental factors, as it is produced by the filamentous fungus Byssochlamys fulva . Factors such as temperature, pH, and nutrient availability could potentially affect the production, stability, and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Byssochlamic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of maleidrides. It interacts with various enzymes, including polyketide synthases and ketosteroid-isomerase-like enzymes. These interactions facilitate the formation of its characteristic nine-membered ring structure with maleic anhydride moieties . The compound’s interactions with these enzymes are crucial for its biosynthesis and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit protein phosphatase 2A (PP2A), leading to alterations in cell signaling and gene expression . This inhibition can result in changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes such as polyketide synthases, inhibiting their activity and altering the biosynthesis of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At high doses, this compound can be lethal, with an LD50 of 94 mg/kg in mice . Threshold effects have been observed, where small increases in dosage can lead to disproportionately large changes in biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of maleidrides. It interacts with enzymes such as citrate synthase-like proteins and 2-methylcitrate dehydratase, which are involved in the formation of its characteristic ring structure . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of this compound are crucial for its biological effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its activity, as it allows this compound to interact with specific enzymes and regulatory proteins within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of byssochlamic acid involves complex organic reactions. One of the primary methods includes the fermentation of Byssochlamys fulva, which produces this compound along with several related secondary metabolites . The biosynthesis pathway involves the formation of a maleic anhydride precursor, which undergoes decarboxylation to form the final product .

Industrial Production Methods

Industrial production of this compound is primarily achieved through large-scale fermentation processes. The conditions for optimal production include maintaining specific pH levels, temperature, and nutrient availability to maximize the yield of this compound from the fungal cultures.

Analyse Chemischer Reaktionen

Types of Reactions

Byssochlamic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, byssochlamic acid is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of tetracarboxylic acids and their derivatives.

Biology

This compound has been investigated for its potential biological activities. Studies have shown that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of novel drugs.

Industry

In the industrial sector, this compound can be used as a precursor for synthesizing other valuable compounds. Its derivatives may find applications in the production of polymers, resins, and other materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Maleic Acid: Like byssochlamic acid, maleic acid contains a maleic anhydride moiety and is involved in similar biosynthetic pathways.

Fumaric Acid: Another tetracarboxylic acid derivative, fumaric acid shares structural similarities with this compound.

Succinic Acid: This compound is also a tetracarboxylic acid derivative and is used in various industrial applications.

Uniqueness

This compound is unique due to its specific structure and the presence of multiple carboxyl groups, which confer distinct chemical properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds.

Biologische Aktivität

Byssochlamic acid, a nonadride compound produced by certain fungi, particularly Byssochlamys fulva, has garnered attention for its diverse biological activities. This article explores the biosynthesis, cytotoxic properties, and potential applications of this compound, supported by various research findings and case studies.

1. Biosynthesis of this compound

The biosynthetic pathway of this compound involves a highly reducing polyketide synthase (hr-PKS) and several associated enzymes. Research has shown that gene disruption and heterologous expression experiments in Aspergillus oryzae have elucidated the genetic framework responsible for its production. Key components of the biosynthetic gene cluster (BGC) include:

- hrPKS : Initiates the polyketide synthesis.

- Citrate Synthase (CS) : Involved in the formation of citrate precursors.

- Hydrolase : Essential for cyclization processes.

A study demonstrated that co-expressing these genes significantly increased this compound yield, achieving up to 44 mg/L under optimal conditions .

2. Cytotoxic Activity

This compound exhibits notable cytotoxic properties against various cancer cell lines. Specifically, it has been shown to possess medium cytotoxic activity against:

- HEp-2 cells : Human laryngeal carcinoma cells.

- HepG2 cells : Human liver cancer cells.

Comparative studies indicated that while this compound showed moderate activity, its derivative, hydroxythis compound, exhibited weaker effects . The following table summarizes the cytotoxicity findings:

| Compound | Cell Line | Cytotoxicity Level |

|---|---|---|

| This compound | HEp-2 | Medium |

| This compound | HepG2 | Medium |

| Hydroxythis compound | HEp-2 | Weak |

| Hydroxythis compound | HepG2 | Weak |

3. Antifungal and Antimicrobial Properties

This compound has been identified as a potential antifungal agent. Its structure is similar to other maleidride compounds known for their antifungal activities. Studies have indicated that it can inhibit the growth of various fungal pathogens, contributing to its potential use in agricultural applications .

4. Case Studies and Research Findings

Several studies have highlighted the significance of this compound in both medical and agricultural contexts:

- Case Study 1 : A study on Byssochlamys fulva isolated from mangrove swamps reported successful extraction of this compound with subsequent testing showing its effectiveness against specific cancer cell lines .

- Case Study 2 : Research into the biosynthetic pathways revealed that manipulating gene expression in fungal strains could enhance the production of this compound, indicating its potential for industrial bioproduction .

5. Conclusion and Future Directions

This compound presents significant promise due to its biological activities, particularly its cytotoxic effects against cancer cells and antifungal properties. Further research is needed to fully understand its mechanisms of action and potential applications in medicine and agriculture. The exploration of synthetic biology techniques to enhance its production could lead to more effective therapeutic agents derived from this compound.

Eigenschaften

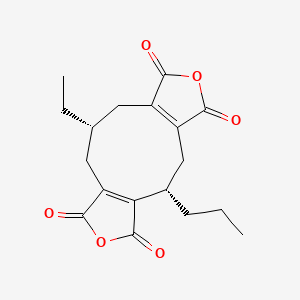

IUPAC Name |

(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDWUPPIGBHWAS-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225315 | |

| Record name | Byssochlamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743-51-1 | |

| Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byssochlamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byssochlamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BYSSOCHLAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.